

Cell lines suitable for experiments with Ceefourin 2

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Compound of Interest

Compound Name: Ceefourin 2

Cat. No.: B15572370

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Application Notes and Protocols for Ceefourin 2 For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceefourin 2 is a potent and highly selective small molecule inhibitor of Multidrug Resistance Protein 4 (MRP4/ABCC4).[1][2][3] MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which functions as an organic anion transporter.[2][3] This protein plays a crucial role in effluxing a wide array of endogenous signaling molecules and various drugs from the cell.[2][3] In cancer cells, overexpression of MRP4 is a significant mechanism of multidrug resistance, as it actively pumps chemotherapeutic agents out of the cell, thereby reducing their efficacy.[4] **Ceefourin 2** offers a valuable tool for studying the physiological and pathological roles of MRP4 and for developing strategies to overcome multidrug resistance in cancer.[2][3] It is characterized by its high selectivity for MRP4 over other ABC transporters like P-glycoprotein (P-gp), ABCG2 (BCRP), and MRP1, as well as its low cellular toxicity and high stability.[1][2][3][5]

Suitable Cell Lines for Experiments with Ceefourin 2

A variety of cell lines have been shown to be suitable for experiments involving **Ceefourin 2** and its analog, Ceefourin 1. The choice of cell line will depend on the specific research

question, such as studying MRP4 function in a particular cancer type or screening for compounds that overcome MRP4-mediated drug resistance.

Summary of Suitable Cell Lines:

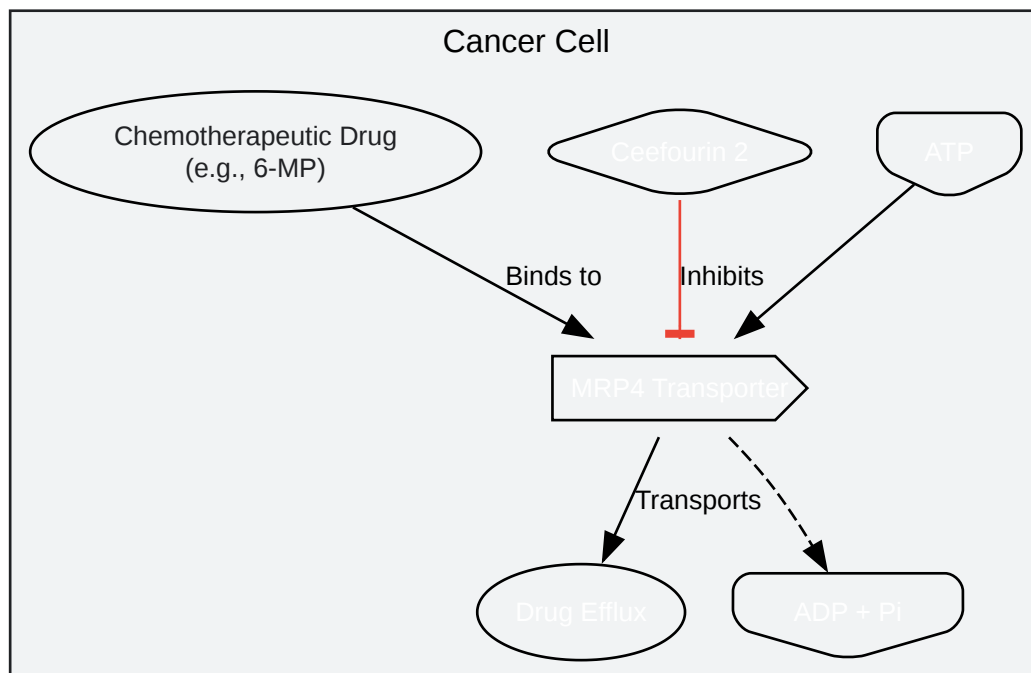
Cell Line	Type	Relevance for Ceefourin 2 Experiments	Cytotoxicity (IC50) of Ceefourin 1/2
HEK293	Human Embryonic Kidney	Can be engineered to overexpress MRP4 for specific inhibitor screening.[6]	Ceefourin 1: 2.5 μ M[5]
Jurkat	Human T-cell leukemia	Endogenously expresses MRP4; useful for studying chemoresistance in leukemia.[7][8]	Ceefourin 1 enhances 6-MP induced apoptosis.[7][8]
BE(2)-C	Human Neuroblastoma	Relevant for studying MRP4's role in neuroblastoma.[1][5]	Low toxicity (IC50 > 50 μ M)[1][5]
IMR-32	Human Neuroblastoma	Another neuroblastoma line for investigating MRP4 function.[1][5]	Low toxicity (IC50 > 50 μ M)[1][5]
SK-N-SH	Human Neuroblastoma	Suitable for neuroblastoma-related MRP4 research.[1][5]	Low toxicity (IC50 > 50 μ M)[1][5]
SHEP	Human Neuroblastoma	A neuroblastoma cell line for studying MRP4 inhibition.[1][5]	Low toxicity (IC50 > 50 μ M)[1][5]
MCF7	Human Breast Cancer	A common breast cancer cell line for drug resistance studies.[1][5]	Low toxicity (IC50 > 50 μ M)[1][5]
HEPG2	Human Liver Cancer	Suitable for studying MRP4 in the context of liver cancer.[1][5]	Low toxicity (IC50 > 50 μ M)[1][5]

LNCaP	Human Prostate Cancer	A prostate cancer cell line for investigating MRP4's role.[1][5]	Low toxicity (IC50 > 50 μM)[1][5]
HSF	Human Skin Fibroblast (Normal)	Normal cell line control to assess cancer-specific effects.[1][5]	Low toxicity (IC50 > 50 μM)[1][5]
MRC5	Human Lung Fibroblast (Normal)	Normal cell line control for toxicity studies.[1][5]	Low toxicity (IC50 > 50 μM)[1][5]
CRL-1991	Human T-lymphoblast (Normal)	Normal lymphoblast line to compare with leukemic cells like Jurkat.[7][8]	Low antiproliferative and apoptotic effect. [8]

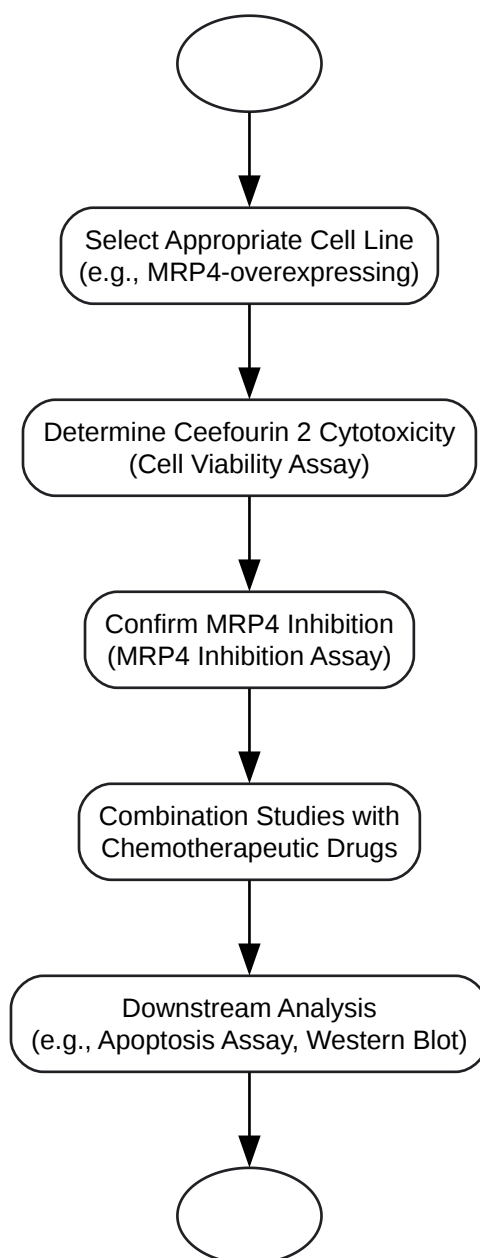
Mechanism of Action of Ceefourin 2

Ceefourin 2 functions as a selective inhibitor of the MRP4 transporter. MRP4 utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates, including chemotherapeutic drugs (e.g., 6-mercaptopurine, SN-38), out of the cell.[2][4][8] This efflux mechanism lowers the intracellular concentration of the drug, leading to reduced efficacy and the development of multidrug resistance. **Ceefourin 2** binds to MRP4 and blocks its transport function, leading to the intracellular accumulation of MRP4 substrates and restoring sensitivity to these drugs.

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